Methyl 3-(methylamino)but-2-enoate
Overview
Description
Methyl 3-(methylamino)but-2-enoate is an organic compound with the molecular formula C6H11NO2. It is characterized by the presence of a methylamino group attached to a butenoate ester. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It has been used as an intermediate in the synthesis of analogues to other compounds, suggesting that it may interact with its targets in a similar manner .
Biochemical Pathways
It has been used in the synthesis of 4-aryl-1,4-dihydropyridines, which are known to have potential calcium channel blocking activity
Result of Action
As it has been used in the synthesis of compounds with potential calcium channel blocking activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methylamino)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(methylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminobut-2-enoate
- Methyl 3-(dimethylamino)but-2-enoate
- Ethyl 3-(methylamino)but-2-enoate
Uniqueness
Methyl 3-(methylamino)but-2-enoate is unique due to its specific structural features, such as the presence of a methylamino group and a butenoate ester. These features contribute to its distinct reactivity and applications in various fields .
Properties
IUPAC Name |
methyl (E)-3-(methylamino)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYFFYZPIPLDN-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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